

4-(BenzylOxy)-3,5-dimethoxybenzaldehyde

molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(BenzylOxy)-3,5-dimethoxybenzaldehyde
Cat. No.:	B1274108

[Get Quote](#)

An In-depth Technical Guide to 4-(BenzylOxy)-3,5-dimethoxybenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details experimental protocols for the characterization of this compound and explores its potential biological activities and associated signaling pathways.

Core Molecular and Physical Data

4-(BenzylOxy)-3,5-dimethoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a benzylOxy group, two methoxy groups, and a formyl group.

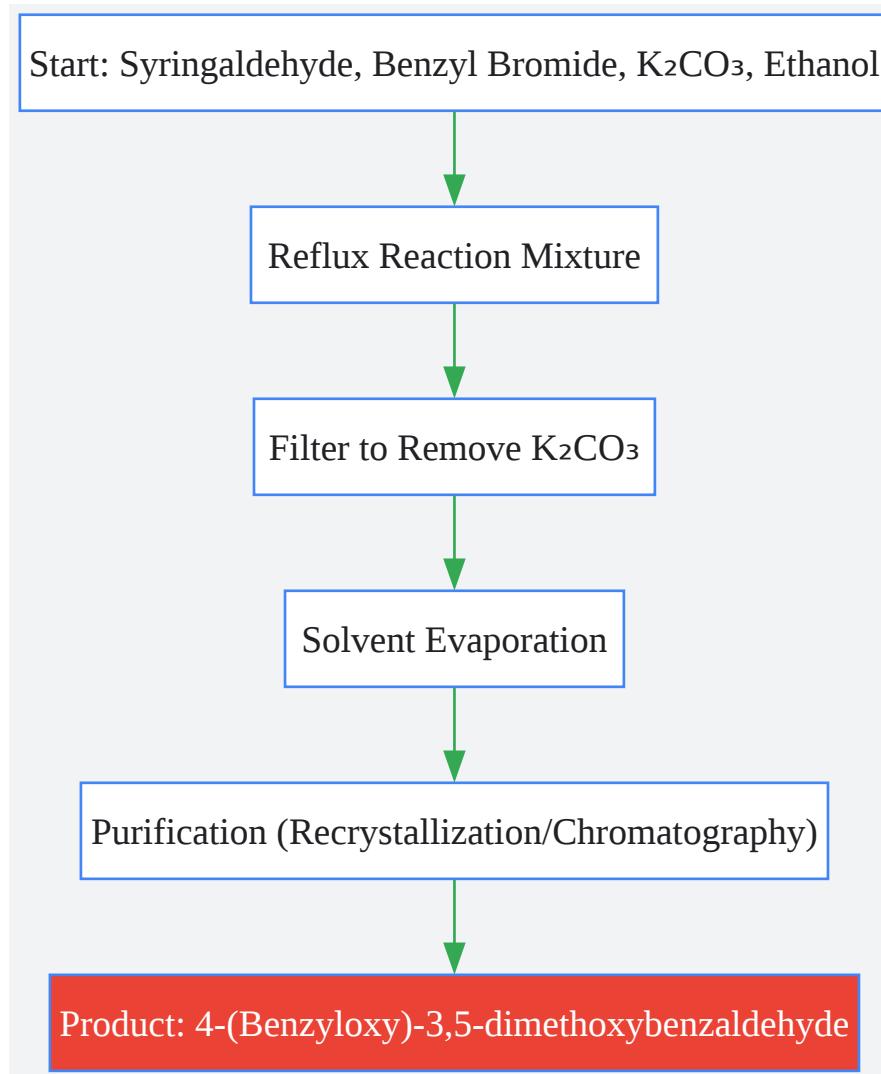
Identifier	Value
IUPAC Name	4-(BenzylOxy)-3,5-dimethoxybenzaldehyde
Synonyms	Syringaldehyde benzyl ether
CAS Number	6527-32-8[1]
Molecular Formula	C ₁₆ H ₁₆ O ₄
Molecular Weight	272.3 g/mol
Appearance	Yellow to brown powder or crystals
Purity	97%

Table 1: Chemical Identifiers and Physical Properties

Molecular Structure

The molecular structure of **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde** is depicted below. The central scaffold is a benzaldehyde moiety with methoxy groups at positions 3 and 5, and a benzyloxy group at position 4.

Figure 1: 2D structure of **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde**.


Experimental Protocols

Synthesis

A general method for the synthesis of benzyloxy-substituted benzaldehydes involves the Williamson ether synthesis. For the synthesis of the related compound, 4-benzyloxybenzaldehyde, 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a weak base, such as anhydrous potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. After the reaction is complete, the solid inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent or by column chromatography.[2]

A plausible synthetic route for **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde** would start from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).

Experimental Workflow for Synthesis:

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

- The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard.
- For ^1H NMR, characteristic signals are expected for the aldehydic proton (singlet, ~9.8 ppm), aromatic protons on both rings, the benzylic methylene protons (singlet, ~5.1 ppm), and the methoxy protons (singlet, ~3.9 ppm).
- For ^{13}C NMR, distinct signals will be observed for the carbonyl carbon of the aldehyde (~191 ppm), the aromatic carbons, the benzylic methylene carbon (~70 ppm), and the methoxy carbons (~56 ppm).

Infrared (IR) Spectroscopy:

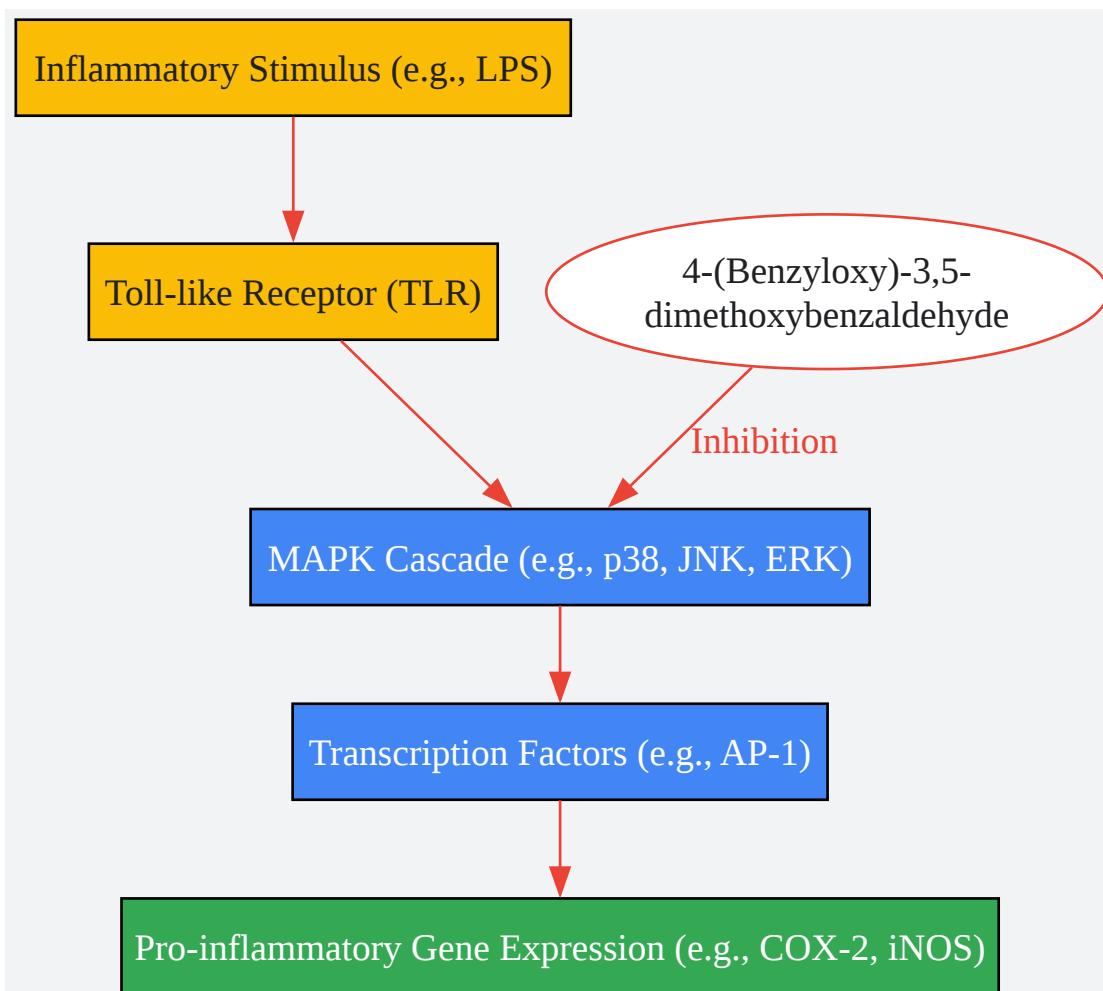
- FT-IR spectra are often recorded using a KBr pellet technique or as a thin film on a salt plate.
- A typical spectrum would be recorded in the range of 4000–400 cm^{-1} .
- Key characteristic absorption bands include:
 - A strong C=O stretching vibration for the aldehyde group around 1700 cm^{-1} .
 - C-H stretching vibrations for the aromatic and aliphatic protons around 3100-2850 cm^{-1} .
 - C-O-C stretching vibrations for the ether and methoxy groups in the 1300-1000 cm^{-1} region.
 - C=C stretching vibrations for the aromatic rings around 1600-1450 cm^{-1} .

Mass Spectrometry (MS):

- Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for such molecules.
- The analysis provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak $[\text{M}]^+$ would be expected at $m/z = 272$.

Potential Biological Activity and Applications in Drug Development

Benzaldehyde and its derivatives are known to exhibit a range of biological activities, suggesting potential applications for **4-(BenzylOxy)-3,5-dimethoxybenzaldehyde** in drug discovery and development.


Antimicrobial and Antifungal Activity

Various benzaldehyde derivatives have demonstrated significant antimicrobial and antifungal properties. These compounds can inhibit the growth of pathogenic bacteria and fungi, including species of *Aspergillus*.^[3] The mechanism of action may involve the disruption of cellular antioxidant processes in the microorganisms.^[3]

Anti-inflammatory Activity

Research has shown that novel benzaldehyde derivatives can exert anti-inflammatory effects. One proposed mechanism is the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.^[4] This pathway is crucial in regulating the production of pro-inflammatory cytokines. By inhibiting this pathway, these compounds can reduce the inflammatory response.

MAPK Signaling Pathway Inhibition:

[Click to download full resolution via product page](#)

Figure 3: Proposed inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Autophagy Induction

Recent studies have indicated that benzaldehyde can stimulate autophagy, a cellular process for degrading and recycling cellular components, through the Sonic Hedgehog (Shh) signaling pathway.^[5] This finding suggests a potential therapeutic role in neurodegenerative diseases and other conditions where autophagy is dysregulated.

Sonic Hedgehog Signaling Pathway Activation:

[Click to download full resolution via product page](#)

Figure 4: Logical relationship of benzaldehyde derivatives activating autophagy via the Shh pathway.

Conclusion

4-(Benzyl)-3,5-dimethoxybenzaldehyde is a versatile chemical compound with a well-defined molecular structure. The experimental protocols for its synthesis and characterization are based on standard organic chemistry techniques. The known biological activities of related benzaldehyde derivatives highlight its potential for further investigation in drug development, particularly in the areas of antimicrobial, anti-inflammatory, and autophagy-modulating therapies. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-(Benzyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new benzaldehyde from the coral-derived fungus *Aspergillus terreus* C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with *Angiostrongylus cantonensis* excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Benzyl)-3,5-dimethoxybenzaldehyde molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274108#4-benzyl-3-5-dimethoxybenzaldehyde-molecular-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com